molecular formula C8H6FIO2S B14025616 2-Fluoro-5-iodo-3-(methylthio)benzoic acid

2-Fluoro-5-iodo-3-(methylthio)benzoic acid

Cat. No.: B14025616
M. Wt: 312.10 g/mol
InChI Key: LUASBOJYEOZCHO-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-3-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6FIO2S It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-3-(methylthio)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-3-(methylthio)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

2-Fluoro-5-iodo-3-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-3-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms, along with the methylthio group, contribute to its reactivity and binding affinity. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-iodo-4-methoxy-benzoic acid methyl ester
  • Benzoic acid, 3-fluoro-5-iodo-2-methyl-, methyl ester
  • Benzoic acid, 3-(methylthio)-

Uniqueness

2-Fluoro-5-iodo-3-(methylthio)benzoic acid is unique due to the combination of fluorine, iodine, and methylthio groups on the benzene ring. This specific arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H6FIO2S

Molecular Weight

312.10 g/mol

IUPAC Name

2-fluoro-5-iodo-3-methylsulfanylbenzoic acid

InChI

InChI=1S/C8H6FIO2S/c1-13-6-3-4(10)2-5(7(6)9)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

LUASBOJYEOZCHO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1F)C(=O)O)I

Origin of Product

United States

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